molecular formula C8H11NO3 B8361029 3-Amino-4-n-butoxy-3-cyclobutene-1,2-dione

3-Amino-4-n-butoxy-3-cyclobutene-1,2-dione

Cat. No.: B8361029
M. Wt: 169.18 g/mol
InChI Key: KORMWDWAMSITGR-UHFFFAOYSA-N
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Description

3-Amino-4-n-butoxy-3-cyclobutene-1,2-dione is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-amino-4-butoxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C8H11NO3/c1-2-3-4-12-8-5(9)6(10)7(8)11/h2-4,9H2,1H3

InChI Key

KORMWDWAMSITGR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=O)C1=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Preparation C: In a 5-Liter flask equipped with stirrer and nitrogen inlet/outlet tubes was placed 1,2-dihydroxy-1-cyclobutene-3,4-dione (400.0 g, 3.506 moles), 1-butanol (1.2 L) and toluene (800 mL). The mixture was stirred and heated under reflux with a Dean-Stark water trap until water stopped passing over (136 mL water collected, about 5.5 hours). The clear reaction mixture was heated under reflux for a further one hour, then cooled under nitrogen to 0°-5° C. The cooled stirred solution was treated dropwise at such a rate that the reaction remains at or below 10° C. (2.5 hours required) with a solution containing 14M ammonium hydroxide (240 mL, 3.37 moles), 1-butanol (960 mL) and methanol (40 mL). Stirring was continued at ambient temperature for 2 hours, then the mixture was cooled to 0°-5° C. for 1.5 hours and filtered. The product was washed with toluene (800 mL) and dried to give 492.4 g (88.0%) of the title compound; mp=165°-168° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
960 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.2 L
Type
solvent
Reaction Step Five
Yield
88%

Synthesis routes and methods II

Procedure details

Preparation A: A solution of 1,2-dibutoxy-1-cyclobutene-3,4-dione (6.09, 0.027 mole) in 40 mL of tetrahydrofuran was cooled to 5° C. in an ice-water bath and treated dropwise over a period of 9 minutes with a solution of 1.8 mL of concentrated ammonium hydroxide in a mixture of 8 mL of tetrahydrofuran and 1 mL of methanol. After stirring at 5° C. for 30 minutes and at ambient temperature for 90 minutes the mixture was concentrated under reduced pressure to a slurry. A small amount of Skellysolve B was added and the product was collected by filtration after 16 hours of standing at 0° C. to give 3.26 g of the title compound. A sample (8.54 g) was partly dissolved in acetone, filtered and cooled to give 4.51 g of purified title compound; mp=165.5°-168° C. (clear melt).
Quantity
0.027 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ammonia gas was bubbled into a solution of dibutyl squarate (22.6 g, 100 mmol) in ether (500 mL) contained in a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer and an acidic scrubber. Precipitation of product ceased after 3 hours, so the reaction was halted and the ether solution was filtered. The solid residue was washed with ether and set aside. The filtrate was allowed to stand at room temperature for a further 3 hours, after which time more solid was observed to have been precipitated. This solid was collected by filtration, washed with ether, and combined with the material set aside previously. Drying in vacuo afforded the product as a white solid (15.7 g, 92.9% yield). The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
92.9%

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